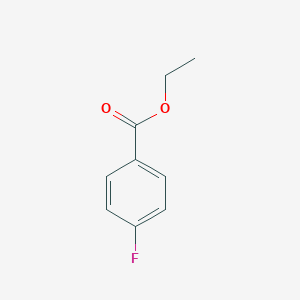

Ethyl 4-fluorobenzoate

概述

描述

Ethyl 4-fluorobenzoate (C₉H₉FO₂, molecular weight 168.16 g/mol, CAS 451-46-7) is an ester derivative of 4-fluorobenzoic acid. It is widely used in organic synthesis as a precursor for nucleophilic aromatic substitution reactions due to the electron-withdrawing fluorine substituent at the para position, which activates the aromatic ring toward such transformations . Key applications include:

- Synthesis of pharmaceuticals: Used in the preparation of piperazine derivatives (e.g., AZD 4547, an anticancer agent) via substitution reactions .

- Intermediate in biotransformation studies: Acts as an internal standard in ¹⁹F NMR-based metabolite quantification .

- Polymer and material science: Serves as a monomer or crosslinking agent in specialized esters .

The compound is typically synthesized via esterification of 4-fluorobenzoic acid with ethanol in the presence of thionyl chloride or other acid catalysts .

准备方法

Ethyl 4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 4-fluorobenzoyl chloride with ethanol. This reaction also requires a catalyst, often a base such as pyridine, to facilitate the formation of the ester .

化学反应分析

Ethyl 4-fluorobenzoate undergoes various chemical reactions, including:

科学研究应用

Chemistry

Ethyl 4-fluorobenzoate serves as an important reagent in organic synthesis:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, replacing the fluorine atom with other nucleophiles. For example, its reaction with hydrazine yields 4-fluorobenzohydrazide, which is further utilized in synthesizing compounds with potential anti-tuberculosis activity.

- Claisen Condensation : It can participate in Claisen condensation reactions, producing intermediates crucial for synthesizing pharmaceuticals like Blonanserin, an atypical antipsychotic drug .

Biology

In biological research, this compound is utilized for:

- Labeling Biomolecules : It is employed in the labeling of biomolecules for imaging and diagnostic purposes due to its ability to modify biomolecules without significantly altering their function.

- Enzyme Inhibition Studies : The compound has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, impacting drug metabolism and the activation of procarcinogens. This property is essential for pharmacokinetic studies .

Medicine

In the field of medicine, this compound plays a role in drug development:

- Therapeutic Agents : It is involved in synthesizing new therapeutic agents, particularly those targeting specific biological pathways or diseases .

Industry

This compound finds applications in various industrial processes:

- Production of Polymers and Dyes : The compound is used in producing polymers and dyes, leveraging its reactivity to create complex materials .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Chemistry | Reagent for organic synthesis | 4-Fluorobenzohydrazide |

| Biology | Biomolecule labeling | Imaging agents |

| Medicine | Drug development | Blonanserin |

| Industry | Polymer production | Various industrial chemicals |

Case Study 1: N-Arylation Reactions

This compound has been effectively used in N-arylation reactions involving 5-methoxyindole in the presence of 18-crown-6 under microwave-assisted conditions. This method enhances reaction efficiency and yields significant products for further pharmaceutical applications .

Case Study 2: CYP Enzyme Inhibition

Research demonstrated that this compound inhibits CYP1A2 activity, which is critical for understanding drug interactions and metabolism. This finding has implications for developing safer therapeutic regimens involving co-administered drugs .

作用机制

The mechanism of action of ethyl 4-fluorobenzoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The fluorine atom in the compound makes it highly reactive, allowing it to participate in substitution and addition reactions. The compound can also form stable complexes with other molecules, facilitating its use in labeling and diagnostic applications .

相似化合物的比较

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Ethyl 4-fluorobenzoate’s reactivity is influenced by the para-fluorine substituent, which exerts both inductive (-I) and resonance (-R) effects. A comparative analysis of substituent effects using nucleophilicity and electrophilicity indices (Table 1) reveals distinct trends:

Table 1: Reactivity Parameters of Ethyl Benzoate Derivatives

| Compound | Parameter 1 | Parameter 2 | Parameter 3 | Reactivity Index |

|---|---|---|---|---|

| This compound | –0.2920 | –0.3422 | –0.6374 | 76 |

| Ethyl 3-fluorobenzoate | –0.2876 | –0.3377 | –0.6310 | 74 |

| Ethyl 4-(trifluoromethyl)benzoate | –0.2851 | –0.3353 | –0.6285 | 67 |

| Ethyl 4-bromobenzoate | –0.2890 | –0.3392 | –0.6333 | 72 |

| Ethyl 4-cyanobenzoate | –0.2827 | –0.3329 | –0.6254 | 60 |

| Ethyl 4-nitrobenzoate | –0.2809 | –0.3312 | –0.6232 | 57 |

Key Observations :

- Fluorine vs. Stronger Electron-Withdrawing Groups: The trifluoromethyl (-CF₃), nitro (-NO₂), and cyano (-CN) groups exhibit greater electron-withdrawing effects, reducing reactivity indices compared to fluorine .

- Positional Isomerism : this compound (reactivity index 76) is slightly more reactive than its 3-fluoro analog (index 74), highlighting the para-substituent’s superior activation of the aromatic ring for nucleophilic attack .

- Halogen Comparison : Fluorine’s lower electronegativity compared to bromine results in milder deactivation, favoring substitution reactions under moderate conditions .

Physical and Chemical Properties

- Solubility and Polarity: The fluorine substituent increases polarity compared to non-fluorinated esters (e.g., ethyl benzoate), enhancing solubility in polar solvents like ethanol and DMSO .

- Thermal Stability : this compound decomposes at temperatures above 200°C, similar to other halogenated esters .

- Comparative Boiling Points: Derivatives with stronger electron-withdrawing groups (e.g., nitro, cyano) exhibit higher boiling points due to increased dipole-dipole interactions .

生物活性

Ethyl 4-fluorobenzoate (CAS 451-46-7) is an aromatic ester that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₉FO₂

- Molecular Weight : 168.17 g/mol

- IUPAC Name : this compound

- SMILES Notation : CCOC(=O)C1=CC=C(C=C1)F

These properties contribute to its interactions within biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- CYP Enzyme Inhibition : It has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism and the activation of procarcinogens . This inhibition can influence the pharmacokinetics of co-administered drugs.

- Skin Permeation : The compound demonstrates significant skin permeation potential with a Log Kp value of -5.45 cm/s, indicating its ability to penetrate biological membranes .

- Local Anesthetic Activity : Research indicates that derivatives of benzoate compounds, including this compound, have shown local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine .

Local Anesthetic Effects

A study focused on the design and synthesis of various benzoate derivatives reported that certain compounds, including those structurally related to this compound, exhibited local anesthetic properties. The evaluation involved surface anesthesia, infiltration anesthesia, and block anesthesia tests, showing promising results in terms of efficacy and reduced toxicity .

| Compound | Surface Anesthesia (%) | Infiltration Anesthesia (%) | Block Anesthesia (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Tetracaine | 98.7 ± 0.2 | 100 | 100 |

| Pramocaine | 99.1 ± 0.2 | 100 | 100 |

Note: TBD indicates data that requires further investigation.

Study on Drug Interactions

In a pharmacological study examining drug interactions involving this compound as a CYP1A2 inhibitor, it was found that co-administration with substrates metabolized by this enzyme led to increased plasma concentrations of these drugs, suggesting a significant potential for drug-drug interactions in clinical settings .

Local Anesthetic Research

Another study highlighted the synthesis of a series of benzoate compounds where this compound was included among those tested for local anesthetic properties. The results indicated that modifications to the benzoate structure could enhance anesthetic efficacy while minimizing toxicity .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing Ethyl 4-fluorobenzoate, and how are its physical properties characterized?

- Methodological Answer : this compound is synthesized via esterification of 4-fluorobenzoic acid with ethanol. A validated protocol involves coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous ethyl acetate. After stirring at room temperature, purification is achieved using preparative thin-layer chromatography (TLC) with a 10% ethyl acetate/hexanes solvent system . Key physical properties include:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 210°C | |

| Density (25°C) | 1.146 g/cm³ | |

| Refractive Index (20°C) | 1.486 | |

| These properties are critical for confirming compound identity and optimizing reaction conditions. |

Q. How can researchers purify this compound post-synthesis, and what pitfalls should be avoided?

- Methodological Answer : Post-synthesis purification often employs distillation (due to its high boiling point) or preparative TLC for small-scale reactions. Solvent selection is crucial to avoid co-eluting impurities. For example, highlights ethyl acetate/hexanes (10:90) as an effective mobile phase. Researchers should monitor reaction progress via TLC or GC-MS to prevent over-esterification or side reactions like hydrolysis .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 19F NMR : Detects fluorine environments, confirming the presence and position of the fluorine substituent .

- GC-MS : Validates molecular weight (168.16 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

Advanced Research Questions

Q. What are the primary challenges in studying the environmental degradation of this compound?

- Methodological Answer : The carbon-fluorine bond’s stability hinders microbial degradation. Researchers must employ enrichment cultures with fluorobenzoate-adapted microorganisms (e.g., Pseudomonas spp.) and monitor degradation via fluoride ion release assays . Isotopic labeling (e.g., ¹⁸O or ¹⁹F tracers) can elucidate metabolic pathways and intermediate catabolites like 4-hydroxybenzoate .

Q. How do enzymatic mechanisms differ in the defluorination of this compound?

- Methodological Answer :

- 4-Fluorobenzoate Dehalogenase : Directly cleaves the C-F bond without structural rearrangement, producing 4-hydroxybenzoate and fluoride ions. This enzyme is oxygen-dependent and found in Aureobacterium sp. .

- Enoyl-CoA Hydratase/Hydrolase : Requires CoA activation and structural modification of the substrate, differing mechanistically from dehalogenases .

Researchers should compare enzyme kinetics (e.g., kcat, Km) under varying pH and temperature conditions to resolve pathway discrepancies.

Q. How can contradictions in defluorination studies (e.g., variable metabolite yields) be systematically addressed?

- Methodological Answer :

- Controlled Replicates : Ensure consistent microbial strains (e.g., Cunninghamella elegans for fungal models) and growth media .

- Advanced Analytics : Use ¹⁹F NMR to quantify trace metabolites like 4-fluoro-1,2-dihydroxybenzoate, which may be overlooked in LC-MS workflows .

- Enzyme Assays : Compare purified enzyme activity versus crude cell extracts to isolate confounding factors .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting degradation rates for this compound in aerobic vs. anaerobic environments?

- Methodological Answer : Aerobic degradation by Burkholderia cepacia involves oxygen-dependent ring cleavage, while anaerobic pathways may rely on reductive defluorination. Researchers must standardize experimental conditions (e.g., O2 levels, electron donors) and validate findings using dual-reactor systems .

属性

IUPAC Name |

ethyl 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPRJGKLMUDRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060006 | |

| Record name | Benzoic acid, 4-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-46-7 | |

| Record name | Ethyl 4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-fluorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-fluorobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X65353N8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。